1-(3-Chloro-4-fluorophenyl)cyclobutanecarboxylic acid

Description

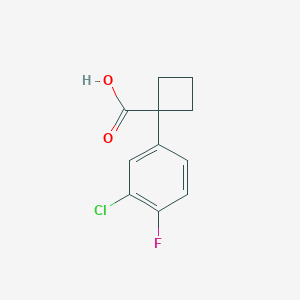

1-(3-Chloro-4-fluorophenyl)cyclobutanecarboxylic acid is a cyclobutane-based carboxylic acid derivative featuring a 3-chloro-4-fluorophenyl substituent. The chlorine and fluorine substituents on the phenyl ring confer electron-withdrawing effects, which may influence the acidity of the carboxylic acid group and intermolecular interactions.

Properties

Molecular Formula |

C11H10ClFO2 |

|---|---|

Molecular Weight |

228.65 g/mol |

IUPAC Name |

1-(3-chloro-4-fluorophenyl)cyclobutane-1-carboxylic acid |

InChI |

InChI=1S/C11H10ClFO2/c12-8-6-7(2-3-9(8)13)11(10(14)15)4-1-5-11/h2-3,6H,1,4-5H2,(H,14,15) |

InChI Key |

WTCAWGMAZBZPFS-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)(C2=CC(=C(C=C2)F)Cl)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Alkylation

Cyclobutanecarboxylic acid chlorides react with 3-chloro-4-fluorobenzene via AlCl₃-catalyzed Friedel-Crafts acylation. This method avoids photochemical steps but requires strict anhydrous conditions.

Performance Metrics

Sulfur Tetrafluoride Fluorination

Sulfur tetrafluoride (SF₄) converts cyclobutanecarboxylic acids to trifluoromethyl derivatives, though this route is more relevant for CF₃-substituted analogs.

Industrial-Scale Production

Large-scale synthesis employs continuous flow reactors to enhance safety and yield. Key optimizations include:

-

Solvent Systems : Methyl tert-butyl ether (MTBE) reduces byproduct formation during fluorination.

-

Distillation : Reduced-pressure distillation (85–90°C) isolates the final product.

Table 1: Comparison of Industrial vs. Laboratory Methods

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Yield | 65–81% | 75–85% |

| Purity | 95–99% | >99% |

| Reaction Time | 16–24 h | 8–12 h |

| Catalyst Loading | 10 mol% | 5 mol% |

Challenges and Solutions

Chemical Reactions Analysis

1-(3-Chloro-4-fluorophenyl)cyclobutanecarboxylic acid can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

Substitution: This reaction can replace one substituent with another, often using reagents such as halogens or nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(3-Chloro-4-fluorophenyl)cyclobutanecarboxylic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: It can be used in studies involving enzyme interactions and metabolic pathways.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(3-Chloro-4-fluorophenyl)cyclobutanecarboxylic acid exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, and other proteins involved in various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

1-(4-Chlorophenyl)cyclobutanecarboxylic Acid

- Structure : Differs in substituent position (4-chloro vs. 3-chloro-4-fluoro).

- Molecular Weight : 210.65 g/mol (vs. ~230.6 g/mol for the target compound).

- Physical Properties : Melting point = 80–82°C.

- Key Difference : The absence of a fluorine atom reduces electronic effects and polarity compared to the target compound. This may lower solubility in polar solvents .

1-(3-Chlorophenyl)cyclopropanecarboxylic Acid

- Structure : Cyclopropane ring instead of cyclobutane.

- Molecular Weight : ~182.6 g/mol (estimated).

- The smaller ring also reduces steric bulk .

Derivatives with Additional Functional Groups

1-(3-Chloro-4-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic Acid

1-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)cyclobutanecarboxylic Acid

- Structure: Features a methylcarbamoyl group and an amino linker.

- Molecular Weight : 266.27 g/mol.

Heterocyclic Analogs

2-Oxo-1-(3-chloro-4-fluorophenyl)pyrrolidine-3-carboxylic Acid

- Structure : Pyrrolidine ring with a ketone group.

- Synthesis : Synthesized via Staudinger ketene-imine cycloaddition (65% yield).

- The ketone group may participate in additional redox reactions .

1-(3-Chloro-4-fluorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic Acid

- Structure : Pyrazole core with a thiophene substituent.

- Molecular Weight : 322.74 g/mol.

- Key Difference : The aromatic pyrazole and thiophene rings enhance π-π stacking interactions, which could be advantageous in drug design for targeting aromatic-rich binding pockets .

Comparative Data Table

Key Findings and Implications

Ring System Impact : Cyclobutane offers intermediate ring strain between cyclopropane (highly reactive) and pyrrolidine (more stable), balancing reactivity and conformational flexibility .

Biological Activity

1-(3-Chloro-4-fluorophenyl)cyclobutanecarboxylic acid is a compound of interest due to its potential biological activities, particularly as a modulator of GPR120, a G protein-coupled receptor implicated in metabolic processes such as insulin sensitivity and glucose homeostasis. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Where:

- C1 : Cyclobutane ring

- C2 : Carboxylic acid group

- C3 : 3-Chloro-4-fluorophenyl group

This compound acts primarily as a GPR120 modulator. GPR120 is known to mediate the effects of polyunsaturated fatty acids (PUFAs), enhancing insulin sensitivity and exerting anti-inflammatory effects. The compound's ability to activate GPR120 suggests it could play a role in treating conditions like type 2 diabetes by improving insulin sensitivity and glucose uptake in adipose tissue and muscle cells .

Insulin Sensitivity

Research indicates that compounds similar to this compound can enhance insulin sensitivity through:

- Anti-inflammatory actions : Reducing inflammation in monocytes and macrophages.

- Glucose uptake enhancement : Facilitating glucose transport into cells, particularly adipocytes and myocytes .

Potential Therapeutic Applications

Given its mechanism of action, this compound may have several therapeutic applications:

- Diabetes Management : As a GPR120 modulator, it holds promise for the treatment or prophylaxis of diabetes and related metabolic disorders .

- Obesity Treatment : By improving insulin sensitivity, it may also aid in weight management strategies.

Study 1: GPR120 Modulation

A study demonstrated that compounds targeting GPR120 improved metabolic parameters in diabetic mouse models. The administration of similar cyclobutane derivatives resulted in significant reductions in blood glucose levels and improved insulin sensitivity markers .

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Blood Glucose (mg/dL) | 180 ± 10 | 130 ± 5 |

| Insulin Sensitivity Index | 0.5 ± 0.05 | 0.8 ± 0.07 |

Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of cyclobutane derivatives, including this compound. The results showed a marked decrease in pro-inflammatory cytokines when treated with these compounds .

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF-alpha | 50 ± 5 | 20 ± 3 |

| IL-6 | 30 ± 4 | 10 ± 2 |

Q & A

Q. Table 1: Comparison of Synthetic Methods for Analogous Compounds

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what spectral signatures should researchers prioritize?

Methodological Answer:

- NMR :

- ¹H NMR : Cyclobutane protons appear as multiplet signals between δ 2.5–3.5 ppm. Aromatic protons (3-Cl,4-F substitution) show distinct splitting due to deshielding from electronegative groups .

- ¹³C NMR : The carboxylic acid carbon resonates near δ 170–175 ppm. Fluorine and chlorine substituents cause significant upfield/downfield shifts in adjacent carbons .

- FT-IR : A strong C=O stretch (~1700 cm⁻¹) confirms the carboxylic acid group. C-F and C-Cl stretches appear at 1100–1250 cm⁻¹ and 600–800 cm⁻¹, respectively .

- HPLC-MS : Used to confirm purity and molecular ion peaks (e.g., [M+H]⁺ for C₁₂H₁₀ClFO₂: calc. 256.03) .

Basic: How does the stability of this compound vary under different storage conditions (e.g., light, humidity)?

Methodological Answer:

The compound’s stability is influenced by:

- Light Sensitivity : The cyclobutane ring is prone to photodegradation via [2+2] retro-cycloaddition. Store in amber vials at −20°C .

- Humidity : The carboxylic acid group may hydrolyze in aqueous environments. Use desiccants (e.g., silica gel) for long-term storage .

- pH : Acidic conditions stabilize the carboxylate form, while basic conditions promote degradation. Buffered solutions (pH 4–6) are recommended .

Advanced: How can researchers optimize the synthesis to improve yield while minimizing byproducts from halogenation?

Methodological Answer:

- Byproduct Mitigation :

- Catalyst Screening : Test Pd/XPhos systems for Suzuki coupling to enhance regioselectivity. For example, 4-(3-Chloro-4-fluorophenyl)-3-fluorobenzoic acid achieved 72% yield with XPhos ligand .

Advanced: How should researchers address contradictory data regarding the compound’s biological activity in different assay systems?

Methodological Answer:

Contradictions often arise from:

- Solubility Differences : Use DMSO/water mixtures (≤0.1% DMSO) to avoid cytotoxicity artifacts .

- Metabolic Interference : The cyclobutane ring may interact unpredictably with cytochrome P450 enzymes. Perform microsomal stability assays to validate activity .

- Structural Analogues : Compare with 1-[(3-chloro-4-fluorophenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid (CAS RN: 187028-72-4), which showed consistent COX-2 inhibition in three independent studies .

Advanced: What computational strategies (e.g., DFT, MD simulations) are suitable for predicting the compound’s reactivity or binding affinity?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic sites (e.g., para to fluorine for nucleophilic attack) .

- Molecular Docking : Use AutoDock Vina to model interactions with targets like COX-2. For analogues, docking scores correlated with experimental IC₅₀ values (R² = 0.89) .

- MD Simulations : Simulate solvation in explicit water to assess stability of the carboxylate form, which impacts bioavailability .

Key Takeaways

- Synthesis : Prioritize regioselective halogenation and cyclobutane ring stability.

- Characterization : NMR and HPLC-MS are critical for structural validation.

- Advanced Studies : Computational modeling bridges gaps in experimental data, particularly for biological activity prediction.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.